molecular formula C20H16N4O2 B5308686 1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B5308686
M. Wt: 344.4 g/mol
InChI Key: TUKPHGCLIWULLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a complex organic compound that features a naphthalene ring, a phenyl group, and an oxadiazole ring

Properties

IUPAC Name

1-naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(22-17-12-6-10-14-7-4-5-11-16(14)17)21-13-18-23-19(24-26-18)15-8-2-1-3-9-15/h1-12H,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKPHGCLIWULLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Coupling with Naphthalene Derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

    Biological Studies: The compound could be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism by which 1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-triazol-5-yl)methyl]urea: Similar structure but with a triazole ring instead of an oxadiazole ring.

    1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]urea: Contains a thiadiazole ring, which could impart different electronic properties.

Uniqueness

1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is unique due to the presence of the oxadiazole ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic rings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.